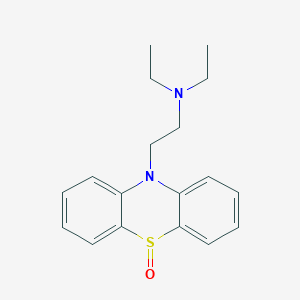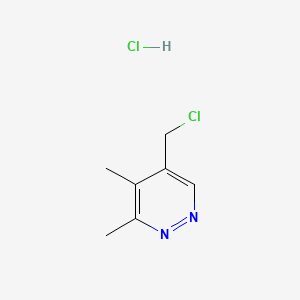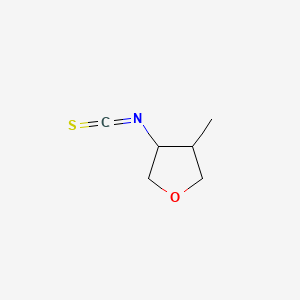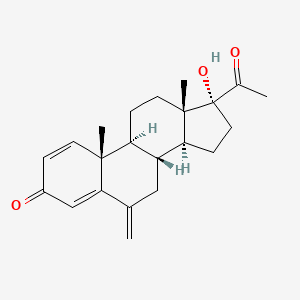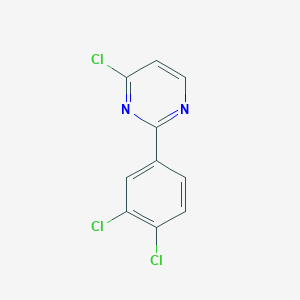
4-Chloro-2-(3,4-dichlorophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(3,4-dichlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and pyrimidine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of multiple chlorine atoms and a pyrimidine ring structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3,4-dichlorophenyl)pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichloroaniline with 2-chloropyrimidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3,4-dichlorophenyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, although the presence of electron-withdrawing chlorine atoms may reduce its reactivity.
Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or DMF.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid under acidic conditions.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Electrophilic Aromatic Substitution: Halogenated or nitrated pyrimidine derivatives.
Suzuki-Miyaura Coupling: Biaryl compounds with pyrimidine moieties.
Scientific Research Applications
4-Chloro-2-(3,4-dichlorophenyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors and other therapeutic agents, particularly in cancer research.
Agrochemicals: Used in the synthesis of herbicides and pesticides due to its ability to interfere with biological pathways in plants and pests.
Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3,4-dichlorophenyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit specific kinases by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another chlorinated pyrimidine derivative with applications in medicinal chemistry.
2,4-Dichlorothieno[3,2-d]pyrimidine: A related compound with similar reactivity and applications.
Uniqueness
4-Chloro-2-(3,4-dichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both 3,4-dichlorophenyl and pyrimidine moieties allows for diverse applications and makes it a valuable compound in various research fields .
Properties
Molecular Formula |
C10H5Cl3N2 |
|---|---|
Molecular Weight |
259.5 g/mol |
IUPAC Name |
4-chloro-2-(3,4-dichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-2-1-6(5-8(7)12)10-14-4-3-9(13)15-10/h1-5H |
InChI Key |
BSJRZFHIORHMGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CC(=N2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


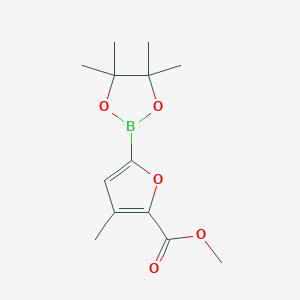
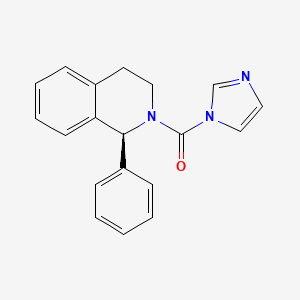
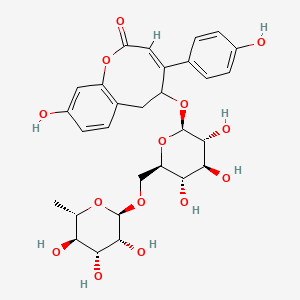

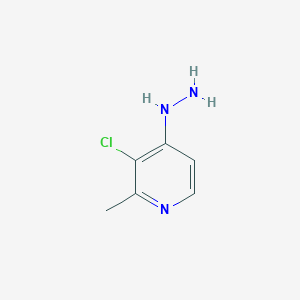
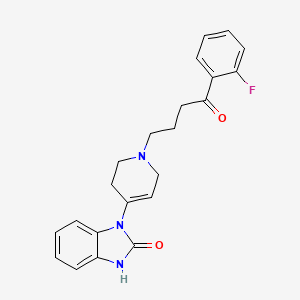
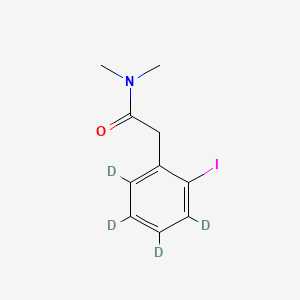
![Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13446913.png)
![(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one](/img/structure/B13446918.png)
